2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid

Overview

Description

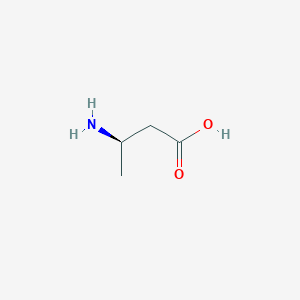

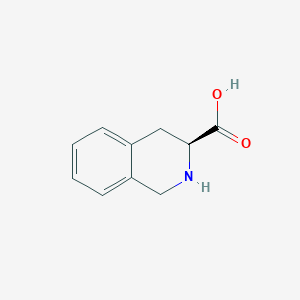

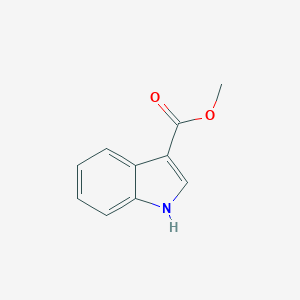

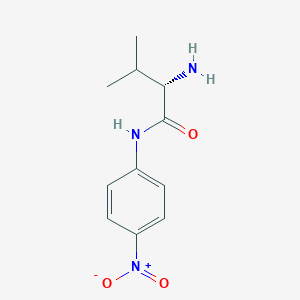

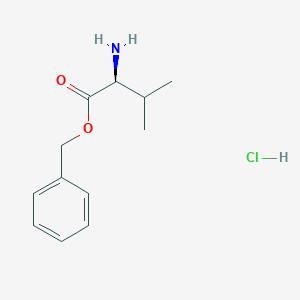

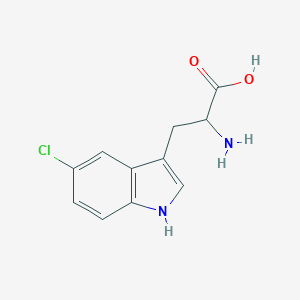

“2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid” is a compound with the CAS Number: 52448-15-4. It has a linear formula of C11H11ClN2O2 . The compound is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Antimicrobial Activity : Schiff bases derived from Tryptophan, including compounds similar to 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, have shown remarkable antimicrobial activity. These compounds include 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid and its variations. They have been examined for antibacterial, antifungal, and anti-tubercular activity (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition : Chiral Schiff bases derived from L-Tryptophan, similar to the subject compound, have been used to inhibit corrosion of carbon steel in acidic environments. These bases demonstrate mixed-type inhibition and adsorb on the steel surface following Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).

Crystal Structure Analysis : The crystal structure of compounds closely related to this compound has been studied, revealing information about molecular geometry and hydrogen bonding. This research contributes to our understanding of the chemical properties of such compounds (Li, Liang, & Tai, 2009).

Biological Evaluation as Inhibitors : Indole-based compounds, including this compound, have been evaluated for their inhibitory activity against cytosolic phospholipase A2α, an enzyme linked to inflammatory processes. These studies help in the development of new therapeutic agents (Tomoo et al., 2014).

Antifungal Applications : Computational studies on tripeptides containing compounds similar to this compound have been conducted to predict their antifungal properties. This research aids in the design of new antifungal drugs (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Polymeric Composite Applications : Schiff bases derived from compounds similar to this compound have been used in the synthesis of polymeric composites for the removal of heavy metal ions, demonstrating their potential in environmental applications (Balakrishnan & Radhakrishnan, 2020).

Pharmaceutical Applications : There are studies on the synthesis and biological evaluation of novel compounds based on this compound for use as pharmaceutical agents, such as inhibitors and in drug design (Riccardi et al., 2019).

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of “Warning”. The hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, which this compound is a part of, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .

Mechanism of Action

Target of Action

5-Chloro-DL-Tryptophan, also known as 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid or H-Trp(5-Cl)-OH, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are likely to be the same as those of tryptophan, which include various enzymes involved in its metabolism, such as indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), and tryptophan hydroxylase .

Mode of Action

Tryptophan is a precursor for the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes . The addition of a chlorine atom at the 5-position of the indole ring of tryptophan may alter its interactions with these enzymes, potentially leading to changes in the production of serotonin and other downstream metabolites.

Biochemical Pathways

Tryptophan metabolism primarily involves three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . The kynurenine pathway is the major route of tryptophan degradation, producing several bioactive compounds . The serotonin pathway leads to the production of serotonin, a critical neurotransmitter . The indole pathway, influenced by gut microbiota, leads to the production of several molecules, including ligands of the aryl hydrocarbon receptor . The introduction of a chlorine atom in 5-Chloro-DL-Tryptophan could potentially affect these pathways, altering the balance of these metabolites and their downstream effects.

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body, crossing the blood-brain barrier to participate in central nervous system functions . It is extensively metabolized, primarily through the kynurenine and serotonin pathways .

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of serotonin and other tryptophan metabolites, potentially affecting various physiological functions, including mood regulation, sleep, and immune response .

Action Environment

Environmental factors such as diet, stress, and gut microbiota composition can influence tryptophan metabolism . These factors may also affect the action, efficacy, and stability of 5-Chloro-DL-Tryptophan. For example, diet can influence the availability of tryptophan for metabolism . Stress can alter the balance between the kynurenine and serotonin pathways, potentially affecting the mood . Gut microbiota can metabolize tryptophan into various indole derivatives, influencing gut health and immune function .

Biochemical Analysis

Biochemical Properties

5-Chloro-DL-Tryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the enzyme tryptophan hydroxylase, which is a rate-limiting enzyme in the serotonin synthesis pathway . The nature of these interactions is complex and can influence the function and activity of these biomolecules .

Cellular Effects

The effects of 5-Chloro-DL-Tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect serotonin synthesis, which can have significant effects on cellular signaling .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-DL-Tryptophan involves its interactions at the molecular level with various biomolecules. It can bind to certain enzymes, leading to their inhibition or activation . It can also cause changes in gene expression, thereby influencing the synthesis of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-DL-Tryptophan can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Chloro-DL-Tryptophan can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Chloro-DL-Tryptophan is involved in several metabolic pathways. It interacts with various enzymes and cofactors . This can include effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Chloro-DL-Tryptophan is transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Chloro-DL-Tryptophan and its effects on activity or function are complex. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-chloro-D-tryptophan in the context of the antibiotic longicatenamycin?

A1: 5-chloro-D-tryptophan is a newly discovered amino acid component of the peptide antibiotic longicatenamycin []. Its presence contributes to the overall structure and potentially the biological activity of the antibiotic. The study isolated and characterized this unique amino acid, highlighting its importance in understanding the structure-activity relationship of longicatenamycin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.